molecular formula C8H9NO B1590699 2,3-Dihydrobenzofuran-6-amine CAS No. 57786-34-2

2,3-Dihydrobenzofuran-6-amine

Cat. No. B1590699
Key on ui cas rn: 57786-34-2
M. Wt: 135.16 g/mol
InChI Key: ZDLCRJZSWKJVQO-UHFFFAOYSA-N
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Patent
US03963717

Procedure details

Following the procedure of Example C but substituting 6-nitrobenzofuran for the 4-nitrobenzofuran there is obtained 2,3-dihydro-6-benzofuranamine.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[CH:12]=[CH:11][C:7]2[CH:8]=[CH:9][O:10][C:6]=2[CH:5]=1)([O-])=O.[N+](C1C2C=COC=2C=CC=1)([O-])=O>>[O:10]1[C:6]2[CH:5]=[C:4]([NH2:1])[CH:12]=[CH:11][C:7]=2[CH2:8][CH2:9]1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[N+](=O)([O-])C1=CC2=C(C=CO2)C=C1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[N+](=O)([O-])C1=CC=CC2=C1C=CO2

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
O1CCC2=C1C=C(C=C2)N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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